

diSulfo-Cy3 Alkyne: A Comprehensive Technical Guide for Advanced Biological Research

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Compound of Interest

Compound Name: *diSulfo-Cy3 alkyne*

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For Researchers, Scientists, and Drug Development Professionals

This guide provides an in-depth overview of **diSulfo-Cy3 alkyne**, a water-soluble fluorescent probe widely utilized in biological research. It details the dye's core properties, experimental protocols for its application in copper-catalyzed azide-alkyne cycloaddition (CuAAC) or "click chemistry," and its use in studying cellular signaling pathways.

Core Properties of diSulfo-Cy3 Alkyne

diSulfo-Cy3 alkyne is a bright, photostable, and highly water-soluble cyanine dye. Its alkyne functional group allows for covalent attachment to azide-modified biomolecules through the highly efficient and bioorthogonal click reaction. The presence of two sulfonate groups enhances its hydrophilicity, making it ideal for labeling proteins, nucleic acids, and other biological macromolecules in aqueous environments without the need for organic co-solvents.

[\[1\]](#)[\[2\]](#)

Quantitative Data Summary

The key photophysical and chemical properties of **diSulfo-Cy3 alkyne** are summarized in the table below. These values are critical for quantitative applications such as determining the degree of labeling and for configuring imaging instrumentation.

Property	Value	References
Molar Extinction Coefficient	150,000 - 162,000 M ⁻¹ cm ⁻¹	[3][4]
Excitation Maximum (λ _{ex})	~548 - 555 nm	[3][4]
Emission Maximum (λ _{em})	~566 - 572 nm	[3][5]
Quantum Yield (Φ)	~0.15	[4]
Molecular Weight	~675.8 g/mol (as sodium salt)	[4]
Solubility	Water, DMSO, DMF	[3]

Experimental Protocols

This section outlines key experimental procedures involving **diSulfo-Cy3 alkyne**, from the determination of its molar extinction coefficient to its application in labeling biological macromolecules.

Protocol for Determining the Molar Extinction Coefficient

Accurate knowledge of the molar extinction coefficient is essential for precise quantification of dye concentration and labeling efficiency. The following protocol, based on the Beer-Lambert law ($A = \epsilon cl$), outlines a general method for its experimental determination.

Instrumentation:

- UV-Vis Spectrophotometer
- Analytical balance
- Volumetric flasks and pipettes
- Cuvettes with a 1 cm path length

Methodology:

- Prepare a Stock Solution:

- Accurately weigh a small amount (e.g., 1 mg) of **diSulfo-Cy3 alkyne** powder.
- Dissolve the powder in a known volume of a suitable solvent (e.g., deionized water or phosphate-buffered saline, PBS) to create a concentrated stock solution. Ensure complete dissolution.
- Prepare Serial Dilutions:
 - Perform a series of accurate serial dilutions of the stock solution to obtain a range of concentrations that will yield absorbance values within the linear range of the spectrophotometer (typically 0.1 to 1.0).
- Measure Absorbance:
 - For each dilution, measure the absorbance at the dye's maximum absorption wavelength (λ_{max}), which is approximately 550 nm for diSulfo-Cy3. Use the same solvent as a blank.
- Calculate the Molar Extinction Coefficient:
 - Plot the measured absorbance at λ_{max} against the molar concentration of the dye for each dilution.
 - The data should yield a straight line passing through the origin, in accordance with the Beer-Lambert law.
 - The slope of this line is the molar extinction coefficient (ϵ) in $\text{M}^{-1}\text{cm}^{-1}$.

Protocol for Labeling Proteins via Click Chemistry

This protocol describes the labeling of an azide-modified protein with **diSulfo-Cy3 alkyne**.

Materials:

- Azide-modified protein
- **diSulfo-Cy3 alkyne**
- Copper(II) sulfate (CuSO_4)

- Reducing agent (e.g., sodium ascorbate)
- Copper-chelating ligand (e.g., THPTA)
- Phosphate-buffered saline (PBS)
- Purification column (e.g., size-exclusion chromatography)

Methodology:

- Prepare Reagents:
 - Prepare stock solutions of CuSO_4 , sodium ascorbate, and THPTA ligand in water. A fresh solution of sodium ascorbate is recommended.
 - Dissolve the azide-modified protein and **diSulfo-Cy3 alkyne** in PBS.
- Click Reaction:
 - In a microcentrifuge tube, combine the azide-modified protein and a molar excess of **diSulfo-Cy3 alkyne**.
 - Add the THPTA ligand to the CuSO_4 solution and let it complex for a few minutes.
 - Add the copper-ligand complex to the protein-dye mixture.
 - Initiate the reaction by adding the sodium ascorbate solution.
 - Incubate the reaction at room temperature for 30-60 minutes, protected from light.
- Purification:
 - Remove the unreacted dye and catalyst components by passing the reaction mixture through a size-exclusion chromatography column.
 - Collect the fractions containing the labeled protein.
- Characterization:

- Confirm labeling by measuring the absorbance of the purified protein at 280 nm (for protein concentration) and at the λ_{max} of diSulfo-Cy3 (for dye concentration).

Protocol for Labeling DNA via Click Chemistry

This protocol outlines the labeling of alkyne-modified DNA with an azide-functionalized fluorescent dye, which is the reverse of the protein labeling example but follows the same chemical principle. The diSulfo-Cy3 would need to be in an azide form for this specific protocol.

Materials:

- Alkyne-modified DNA
- Azide-functionalized dye (e.g., Sulfo-Cy3 Azide)
- Copper(II) sulfate (CuSO_4)
- Reducing agent (e.g., sodium ascorbate)
- Copper-chelating ligand (e.g., TBTA or THPTA)
- Buffer (e.g., triethylammonium acetate)
- DMSO
- Purification reagents (e.g., ethanol or acetone for precipitation)

Methodology:

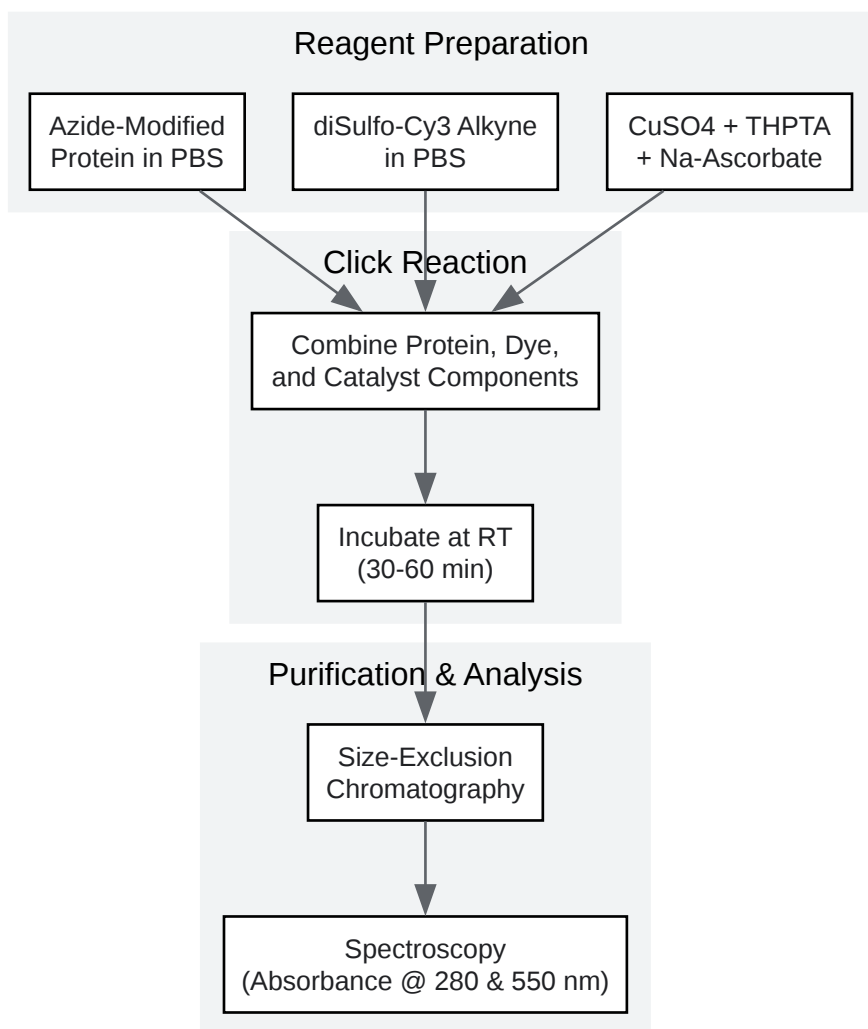
- Prepare DNA and Reagents:
 - Dissolve the alkyne-modified DNA in water.
 - Prepare stock solutions of the azide dye in DMSO, CuSO_4 -ligand complex, and sodium ascorbate.
- Click Reaction:
 - To the DNA solution, add the buffer, DMSO, and the azide dye stock solution.

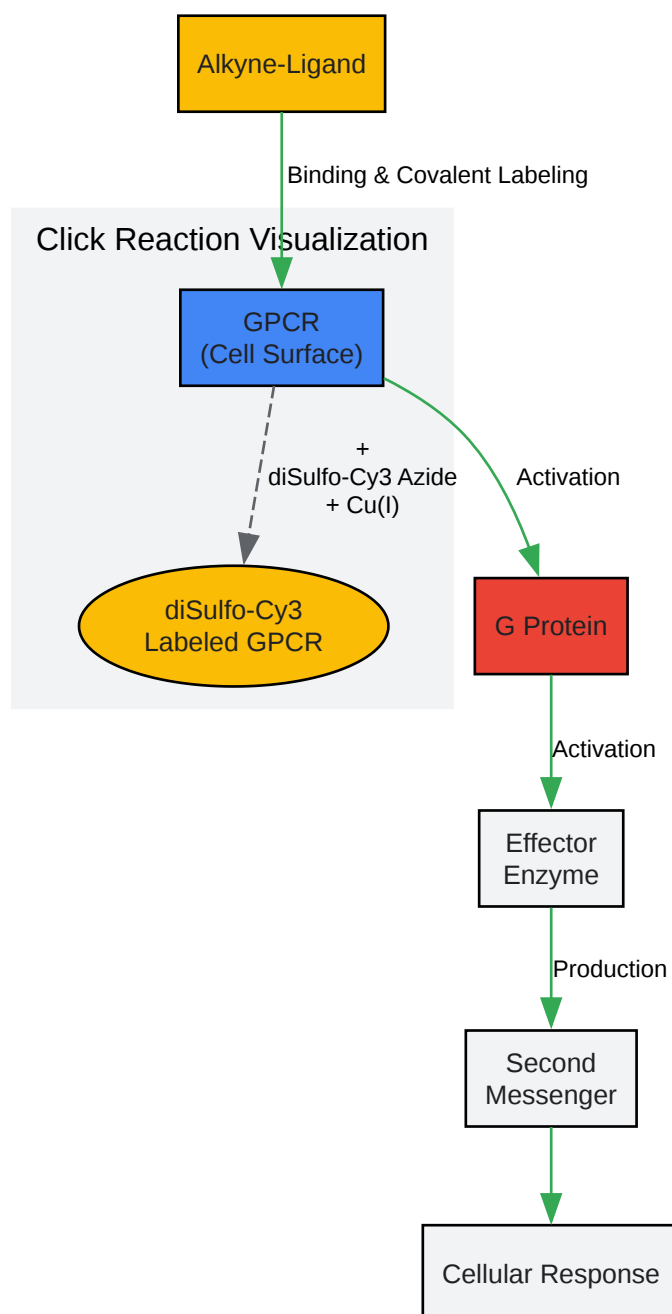
- Degas the solution by bubbling with an inert gas (e.g., argon or nitrogen).
- Add the CuSO₄-ligand complex.
- Initiate the reaction by adding the freshly prepared sodium ascorbate solution.
- Incubate at room temperature overnight, protected from light.
- Purification:
 - Precipitate the labeled DNA using ethanol or acetone.
 - Wash the pellet to remove unreacted reagents.
 - Resuspend the purified, labeled DNA in a suitable buffer.

Visualization of Workflows and Pathways

Graphviz diagrams are provided to illustrate key experimental workflows and a representative signaling pathway that can be studied using **diSulfo-Cy3 alkyne** labeling.

Experimental Workflow for Protein Labeling





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